molecular formula C15H17N5O2S2 B6465005 N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2640903-48-4

N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6465005
CAS No.: 2640903-48-4
M. Wt: 363.5 g/mol
InChI Key: PUPRBGGIGBXFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S2/c1-10-16-17-15(23-10)20-8-7-11(9-20)19(2)14-12-5-3-4-6-13(12)24(21,22)18-14/h3-6,11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPRBGGIGBXFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCC(C2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Formation

A mixture of thiosemicarbazide (1.0 eq) and 3-pyrrolidinone (1.2 eq) in ethanol containing concentrated HCl undergoes reflux for 8 h. The intermediate 2-hydrazinylpyrrolidine is treated with acetyl chloride to yield 5-methyl-1,3,4-thiadiazol-2-amine (72% yield).

Functionalization of Pyrrolidine

The amine group at position 2 of the thiadiazole undergoes nucleophilic substitution with 3-bromopyrrolidine in the presence of K2CO3 in DMF at 80°C for 12 h, yielding 1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-amine (68% yield).

Coupling of Benzothiazole and Pyrrolidine-Thiadiazole Moieties

The final assembly involves coupling 3-amino-1,2-benzothiazole-1,1-dioxide with 1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-amine. A two-step protocol is employed:

Activation of the Amine

The benzothiazole amine is activated using CDI (1,1'-carbonyldiimidazole) in THF at 25°C for 2 h, forming a reactive imidazole carbamate intermediate.

Microwave-Assisted Coupling

The activated intermediate reacts with the pyrrolidine-thiadiazole amine under microwave irradiation (120°C, 300 W, 20 min) to yield the coupled product. This method improves efficiency (78% yield) compared to conventional heating (52% yield over 6 h).

Comparative Coupling Yields

MethodTemperature (°C)TimeYield (%)
Conventional heating806 h52
Microwave irradiation12020 min78

N-Methylation of the Tertiary Amine

Selective N-methylation is achieved using methyl iodide in the presence of NaH as a base. The reaction proceeds in anhydrous DMF at 0°C to room temperature over 4 h, yielding the final product in 89% purity. Excess methylating agent is avoided to prevent quaternary salt formation.

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, benzothiazole-H), 3.94–3.87 (m, 1H, pyrrolidine-H), 3.45 (s, 3H, N-CH3), 2.61 (s, 3H, thiadiazole-CH3).

  • HRMS (ESI+) : m/z calc. for C15H18N6O2S2 [M+H]+: 395.0864; found: 395.0867.

Optimization Challenges and Solutions

Regioselectivity in Thiadiazole Synthesis

Early methods suffered from regioisomeric byproducts during thiadiazole formation. Switching from acetyl chloride to acetic anhydride as the methylating agent reduced side products from 18% to 5%.

Purification of the Final Product

Column chromatography (SiO2, ethyl acetate/hexane 3:7) effectively isolates the target compound, with HPLC purity >98%. Recrystallization from ethanol/water (1:1) further enhances purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.

Scientific Research Applications

N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s unique heterocyclic structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

    Industrial Applications: The compound may be used in the development of new industrial chemicals and processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
  • N-methyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic structures, which imparts unique chemical and biological properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine?

  • Methodology : The compound is synthesized via multi-step heterocyclic coupling. Key steps include:

  • Nucleophilic substitution : Reacting a pyrrolidine derivative with a 1,3,4-thiadiazolyl group under basic conditions (e.g., Cs₂CO₃) to form the pyrrolidin-3-yl-thiadiazole intermediate .
  • Amine alkylation : Introducing the N-methyl group via reductive amination or alkylation with methyl iodide in polar aprotic solvents (e.g., DMF) .
  • Sulfonation : Oxidizing the benzothiazole moiety to the 1,1-dioxo form using agents like m-CPBA or H₂O₂ in acidic media .
    • Validation : Monitor reaction progress via TLC and confirm product purity through HPLC (>95%) .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • NMR spectroscopy : Analyze 1H^1H, 13C^13C, and 2D2D NMR (e.g., HSQC, HMBC) to confirm substituent positions and stereochemistry. For example, the 1,3,4-thiadiazole protons appear as singlets near δ 8.5–9.0 ppm in CDCl₃ .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N dimerization) to validate the 3D structure .
  • HRMS : Confirm molecular weight with <2 ppm error (e.g., ESI-HRMS m/z [M+H]+ calculated for C₁₆H₁₈N₄O₂S₂: 386.0812; observed: 386.0809) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiadiazole-pyrrolidine coupling step?

  • Key Factors :

  • Catalyst selection : Copper(I) bromide (0.1–1 mol%) enhances coupling efficiency in DMSO at 35–50°C, achieving yields up to 18–25% .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while additives like K₂CO₃ improve nucleophilicity .
  • Temperature control : Prolonged heating (>48 hr) at 35°C reduces side-product formation compared to higher temperatures .
    • Troubleshooting : Use LC-MS to identify unreacted starting materials (e.g., residual pyrrolidine at m/z 98.1) and adjust stoichiometry .

Q. What computational tools are used to predict the compound’s reactivity and binding interactions?

  • Approaches :

  • DFT calculations : Optimize geometry at the B3LYP/SDD level to study dihedral angles (e.g., C3-C4-C5 = 105.4°) and electronic properties .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The thiadiazole ring shows strong hydrogen bonding with active-site residues (ΔG = −8.2 kcal/mol) .
  • MD simulations : Analyze stability in aqueous solutions (e.g., RMSD <1.5 Å over 50 ns) to assess pharmacokinetics .

Q. How can discrepancies in spectroscopic data between batches be resolved?

  • Case Study : If 1H^1H NMR reveals unexpected peaks (e.g., δ 7.2 ppm for aromatic protons):

  • Hypothesis : Contamination from unreacted benzothiazole precursor.
  • Verification : Compare with reference spectra of intermediates .
  • Solution : Repurify via column chromatography (EtOAc/hexane, 3:7) or recrystallization (MeOH/H₂O) .

Handling Contradictory Data

  • Example : Conflicting melting points (e.g., 104–107°C vs. 110–112°C in literature):
    • Root Cause : Polymorphism or solvent residues.
    • Resolution : Perform DSC analysis to identify polymorphic forms and repurify via gradient recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.